molecular formula C31H44N2O3 B1521945 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate CAS No. 428515-74-6

11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate

Cat. No.: B1521945
CAS No.: 428515-74-6
M. Wt: 492.7 g/mol
InChI Key: YKWVMKBZDQOJNN-UHFFFAOYSA-N
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Description

11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate is an organic compound with the molecular formula C31H44N2O3. It is a methacrylate ester derivative, characterized by the presence of an azobenzene group, which imparts unique photoresponsive properties to the compound . This compound is commonly used in the synthesis of advanced materials, particularly in the field of polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

The unique properties of 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate are primarily due to the azobenzene group. The mechanism of action involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate is unique due to its combination of photoresponsive azobenzene and polymerizable methacrylate groups. This dual functionality allows it to be used in a wide range of applications, from smart materials to biomedical devices .

Properties

IUPAC Name

11-[4-[(4-butylphenyl)diazenyl]phenoxy]undecyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N2O3/c1-4-5-15-27-16-18-28(19-17-27)32-33-29-20-22-30(23-21-29)35-24-13-11-9-7-6-8-10-12-14-25-36-31(34)26(2)3/h16-23H,2,4-15,24-25H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWVMKBZDQOJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659933
Record name 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428515-74-6
Record name 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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